1,1,1,3,5,5,5-Heptamethyltrisiloxane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

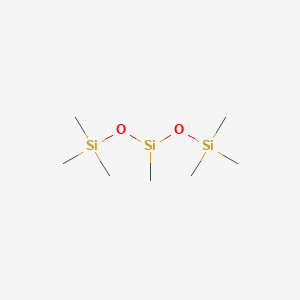

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/C7H21O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h1-7H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGZAKPJNWCPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038795 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1873-88-7 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,5,5,5-HEPTAMETHYLTRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVY9659R8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,1,1,3,5,5,5-Heptamethyltrisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane, a key organosilicon compound, serves as a critical intermediate in the synthesis of a wide array of silicone-based materials.[1][2] Its unique structure, featuring a central silicon atom bonded to a hydrogen atom and two trimethylsiloxy groups, imparts desirable properties such as low surface tension and high reactivity, making it invaluable in the production of surfactants, coatings, and specialized polymers.[3][4] This technical guide provides an in-depth overview of the primary synthesis methodologies for this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prevalent methods involve the controlled hydrolysis and condensation of silane (B1218182) precursors. More recent innovations focus on improving efficiency, safety, and catalyst reusability.

Method 1: Reaction of Dichloromethylsilane (B8780727) with Trimethylsilanol (B90980)

A well-established laboratory-scale method involves the reaction of dichloromethylsilane with two equivalents of trimethylsilanol.[3][5] Pyridine (B92270) is typically used as a base to neutralize the hydrochloric acid byproduct.[3][5]

Method 2: Catalytic Equilibration of Hexamethyldisiloxane (B120664) and Polyhydrosiloxane

For larger-scale production, a common approach is the catalytic equilibration of hexamethyldisiloxane (MM) with a hydrogen-rich polyhydrosiloxane (DH).[6] This reaction is often catalyzed by strong acidic ion-exchange resins and optimized using statistical methods like Response Surface Methodology (RSM) to maximize yield.[6]

Method 3: Hydrolysis of Trimethylchlorosilane and In-Situ Condensation

Another industrially relevant method involves the hydrolysis of trimethylchlorosilane to produce trimethylsilanol, which then undergoes an in-situ condensation reaction with hexamethyldisiloxane in the presence of a strong acid catalyst like sulfuric acid.[7]

Method 4: Advanced Catalytic and pH-Controlled Syntheses

Recent advancements in the synthesis of heptamethyltrisiloxane have focused on the use of novel catalytic systems to improve safety and sustainability.[1] These include the use of solid superacids, such as sulfonated mesoporous carbons, which allow for milder reaction conditions and easier catalyst recovery.[1] Additionally, pH-controlled synthesis methods that utilize organic amines instead of strong acids have been developed to mitigate the risks associated with hydrogen gas evolution.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthesis methods, allowing for easy comparison of reaction conditions and outcomes.

| Parameter | Method 1: Dichloromethylsilane & Trimethylsilanol | Method 2: Catalytic Equilibration | Method 3: Hydrolysis & Condensation |

| Starting Materials | Dichloromethylsilane, Trimethylsilanol | Hexamethyldisiloxane (MM), Polyhydrosiloxane (DH) | Trimethylchlorosilane, Water, Hexamethyldisiloxane |

| Catalyst/Reagent | Pyridine | Strong acidic cation ion exchange resin | Concentrated Sulfuric Acid |

| Solvent | Hexane (B92381) | None specified | Toluene |

| Temperature | -30°C to Room Temperature[3][5] | 62.5°C[6] | Hydrolysis: 20-40°C; Condensation: 60-80°C[7] |

| Reaction Time | 16 hours[3][5] | 10 hours[6] | Not specified |

| Reactant Ratio | n(Dichloromethylsilane):n(Trimethylsilanol) = 1:2.6 | m(DH):m(MM) = 1:13.45[6] | Toluene:Water = 3:1 (v/v) for hydrolysis[7] |

| Yield | 34%[3][5] | 40.62%[6] | Not specified |

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods discussed.

Protocol 1: Synthesis from Dichloromethylsilane and Trimethylsilanol

Materials:

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of trimethylsilanol and pyridine in hexane is prepared in a reaction vessel and cooled to -30°C.[3][5]

-

A solution of dichloromethylsilane in hexane is added dropwise to the cooled trimethylsilanol solution.[3][5]

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[3][5]

-

The resulting precipitate (pyridine hydrochloride) is removed by filtration.[3][5]

-

The organic layer is dried over anhydrous sodium sulfate.[3][5]

-

The final product, this compound, is isolated by distillation under atmospheric pressure.[3][5]

Protocol 2: Synthesis via Catalytic Equilibration

Materials:

-

Hexamethyldisiloxane (MM)

-

Highly hydrogen-containing polyhydrosiloxane (DH)

-

Strong acidic cation ion exchange resin

Procedure:

-

The reactants, hexamethyldisiloxane and polyhydrosiloxane, are charged into a reactor in a mass ratio of m(DH):m(MM) of 1:13.45.[6]

-

The solid acid catalyst is added to the mixture, with the amount being 7.09% of the total reactant mass.[6]

-

The reaction mixture is heated to 62.5°C and maintained for 10 hours with agitation.[6]

-

After the reaction is complete, the catalyst is removed by filtration.

-

The product is purified by fractional distillation to yield this compound.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols.

Caption: Workflow for Synthesis from Dichloromethylsilane.

Caption: Workflow for Catalytic Equilibration Synthesis.

References

- 1. Breakthrough in New Heptamethyltrisiloxane Synthesis Technology - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 2. Unveiling the Unique Chemical Structure of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 3. This compound | 1873-88-7 [chemicalbook.com]

- 4. China this compound Manufacturer and Supplier | Huahao [jxhuahaochems.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Heptamethyltrisiloxane FOR INDUSTRY - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

An In-depth Technical Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane is a linear siloxane compound with a unique combination of properties that make it a valuable material in various industrial and research applications. Its low surface tension, excellent thermal stability, and biocompatibility have led to its increasing use in the pharmaceutical and medical device industries. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug development.

Chemical Structure and Properties

This compound, also known as bis(trimethylsiloxy)methylsilane, consists of a central silicon atom bonded to a methyl group and two oxygen atoms, which are in turn bonded to trimethylsilyl (B98337) groups. This structure imparts a unique combination of characteristics, including low viscosity and high permeability.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₂₂O₂Si₃ | |

| Molecular Weight | 222.51 g/mol | |

| CAS Number | 1873-88-7 | |

| Appearance | Colorless liquid | |

| Density | 0.819 g/mL at 25 °C | |

| Boiling Point | 142 °C | |

| Refractive Index | n20/D 1.382 | |

| Purity | ≥ 99% (GC) |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of dichloromethylsilane (B8780727) with trimethylsilanol (B90980).

Experimental Protocol: Synthesis from Dichloromethylsilane and Trimethylsilanol

-

Reaction Setup: A solution of dichloromethylsilane (20 g, 0.174 mol) in 60 mL of hexane (B92381) is prepared. A separate mixed solution containing trimethylsilanol (40 g, 0.45 mol) and pyridine (B92270) (33.2 g, 0.42 mol) is also prepared.

-

Reaction: The dichloromethylsilane solution is slowly added dropwise to the trimethylsilanol and pyridine mixture at -30 °C.

-

Stirring and Warming: The reaction mixture is gradually warmed to room temperature and stirred continuously for 16 hours.

-

Workup: The resulting precipitate is removed by filtration. The filtrate is then washed sequentially with water.

-

Drying and Purification: The organic layer is dried over sodium sulfate. The final product is purified by atmospheric pressure distillation, yielding this compound.

The following diagram illustrates the general workflow for this synthesis.

A Technical Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS: 1873-88-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane, identified by the CAS number 1873-88-7, is a versatile organosilicon compound with the linear formula [(CH₃)₃SiO]₂SiHCH₃.[1][2] This colorless liquid is a key intermediate in the synthesis of a wide array of advanced materials due to its unique molecular structure, which combines the stability of a siloxane backbone with reactive and functional groups.[3][4][5] Known by synonyms such as Bis(trimethylsiloxy)methylsilane, it serves as a fundamental building block in organic synthesis, pharmaceutical development, and material science.[4][6][7][8][9] Its applications range from the production of high-purity surfactants and polymers to specialized reagents for catalytic reactions.[2][4][5][10] The availability of a United States Pharmacopeia (USP) Reference Standard grade underscores its importance in applications requiring high purity, such as the pharmaceutical industry.[11]

Physicochemical Properties

The distinct physical and chemical characteristics of this compound are foundational to its utility. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 1873-88-7[1][6][8][9][12][13][14] |

| Molecular Formula | C₇H₂₂O₂Si₃[7][8][9][12][14][15] |

| Molecular Weight | 222.50 g/mol [1][3][6][12][14] |

| Appearance | Colorless to nearly colorless transparent liquid[3][4] |

| Boiling Point | 142 °C (at atmospheric pressure)[3][4][13] |

| Melting Point | Below 0 °C[3] |

| Density | 0.819 g/mL at 25 °C[4][11][13] |

| Refractive Index | n20/D 1.382[4] |

| Flash Point | 22 °C (71.6 °F) - closed cup[1] |

| Surface Tension | Approximately 20 mN/m[3] |

| Solubility | Miscible with acetone, chloroform, ethanol, and diethyl ether; Insoluble in water.[3][4] |

Synthesis and Manufacturing

This compound can be synthesized through several routes. A common laboratory-scale method involves the reaction of dichloromethylsilane (B8780727) with trimethylsilanol (B90980).[12] An alternative industrial approach optimizes the synthesis from hexamethyldisiloxane (B120664) and a hydrogen-containing siloxane polymer using a solid acid catalyst.[16]

Experimental Protocol: Synthesis from Dichloromethylsilane

This protocol details a well-documented method for synthesizing this compound.[12]

Materials:

-

Dichloromethylsilane (20 g, 0.174 mol)

-

Trimethylsilanol (40 g, 0.45 mol)

-

Pyridine (B92270) (33.2 g, 0.42 mol)

-

Hexane (B92381) (60 mL)

-

Water (for washing)

-

Sodium sulfate (B86663) (for drying)

Procedure:

-

A solution of trimethylsilanol in pyridine is prepared in a reaction vessel and cooled to -30 °C.[12]

-

A solution of dichloromethylsilane in hexane is added dropwise to the cooled trimethylsilanol-pyridine mixture.[12]

-

The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.[12]

-

After the reaction is complete, the resulting precipitate (pyridinium chloride) is removed by filtration.[12]

-

The filtrate is washed with water to remove any remaining pyridine and other water-soluble impurities.[12]

-

The organic layer is dried over anhydrous sodium sulfate.[12]

-

The final product is isolated and purified by distillation at atmospheric pressure, yielding approximately 34% of the target compound.[12]

Key Applications in Research and Development

This compound is a cornerstone reagent in organosilicon chemistry with significant applications in both academic and industrial research.

Reagent in Organic Synthesis

This compound is widely used as a silylating agent. A notable application is the platinum-catalyzed aromatic C-H silylation of arenes, which provides a direct method to form carbon-silicon bonds.[2][4] It is also employed in the palladium-catalyzed synthesis of silyl (B83357) esters and in iron-catalyzed anti-Markovnikov hydrosilylation of alkenes.[1][2]

Precursor for Advanced Materials

The compound's role as a chemical intermediate is critical for creating materials with tailored properties.[4][6][15] It is the primary raw material for synthesizing polyalkyleneoxide-modified heptamethyltrisiloxanes, which are high-performance surfactants used as agricultural adjuvants and coating additives.[4] In material science, it is used to synthesize isoindigo-based conjugated polymers with siloxane-terminated side chains, which enhances hole mobility in thin-film transistors for advanced electronics.[1][2][4]

Spectroscopic and Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques. Spectral data, including ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are available through chemical databases such as the NIST Chemistry WebBook and ChemicalBook.[8][9][17] These methods are essential for quality control in both synthesis and application.

Safety, Handling, and Storage

Proper management of this compound is crucial due to its hazardous properties. It is a highly flammable liquid and can cause irritation.[6][15][18][19]

Hazard Classification

| Hazard Class | GHS Code | Description |

| Flammable Liquids | H225 | Highly flammable liquid and vapor[1][6][18] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][6][18] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][6][18] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][6][18] |

Recommended Handling and Storage

-

Handling:

-

Work in a well-ventilated area using explosion-proof equipment.[15][19]

-

Keep away from heat, sparks, open flames, and other ignition sources.[15][18]

-

Ground and bond containers during transfer to prevent static electricity buildup.[15]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing.[15][18]

-

-

Storage:

References

- 1. This compound 97 1873-88-7 [sigmaaldrich.com]

- 2. 双三甲基硅氧基甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. What are the physical properties of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 4. This compound | 1873-88-7 [chemicalbook.com]

- 5. Unveiling the Unique Chemical Structure of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 6. This compound | C7H21O2Si3 | CID 6327366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1873-88-7: this compound [cymitquimica.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. americanelements.com [americanelements.com]

- 11. Research on the Impact of Heptamethyltrisiloxane on Plants - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. scbt.com [scbt.com]

- 15. gelest.com [gelest.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound(1873-88-7) 1H NMR [m.chemicalbook.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. How do safety data sheets (SDS) for heptamethyltrisiloxane look like? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

Spectroscopic and Technical Guide to 1,1,1,3,5,5,5-Heptamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane is a key organosilicon compound with significant applications in organic synthesis and materials science. It serves as a crucial intermediate in the production of modified silicone polymers and is widely utilized as a reagent in hydrosilylation reactions for the formation of Si-C bonds. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, including detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines the experimental protocols for acquiring these spectra and illustrates relevant chemical pathways.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and silicon nuclei.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 18H | Si(CH₃)₃ |

| ~0.2 | Singlet | 3H | Si-CH₃ |

| ~4.7 | Septet | 1H | Si-H |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~1.9 | Si(CH₃)₃ |

| ~-3.0 | Si-CH₃ |

²⁹Si NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~-21.3 | Si (CH₃)₃ |

| ~-65.8 | Si -H |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to Si-H, Si-O-Si, and Si-C bonds.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (in CH₃) |

| ~2130 | Strong | Si-H stretch |

| ~1260 | Strong | CH₃ deformation in Si-CH₃ |

| ~1060 | Very Strong | Si-O-Si asymmetric stretch |

| ~840 | Strong | Si-C stretch and CH₃ rock |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a characteristic pattern of silicon-containing fragments.[2]

| m/z | Relative Intensity | Assignment (Proposed Fragment) |

| 207 | High | [M - CH₃]⁺ |

| 147 | Moderate | [(CH₃)₃SiOSi(CH₃)₂]⁺ |

| 133 | High | [(CH₃)₃SiOSiHCH₃]⁺ |

| 73 | High | [(CH₃)₃Si]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

-

¹H NMR:

-

Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Frequency: 100 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds

-

-

²⁹Si NMR:

-

Frequency: 79.5 MHz

-

Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

-

Number of Scans: 1024 or more.

-

Relaxation Delay: A longer relaxation delay (e.g., 60-120 seconds) is often necessary due to the long spin-lattice relaxation times (T₁) of ²⁹Si nuclei.[3]

-

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean ATR crystal or empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification prior to ionization. A dilute solution of the compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A suitable temperature program is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in biological signaling pathways, it is a key reactant in important chemical transformations. The following diagrams illustrate the synthesis of this compound and a common reaction in which it participates.

Caption: Synthesis of this compound.

A prominent application of this compound is in hydrosilylation reactions, often catalyzed by platinum complexes. The Chalk-Harrod mechanism is a widely accepted pathway for this reaction.[4][5][6][7]

Caption: Chalk-Harrod mechanism for hydrosilylation.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. osti.gov [osti.gov]

- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability of 1,1,1,3,5,5,5-Heptamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,5,5,5-Heptamethyltrisiloxane is a linear siloxane fluid with a wide range of applications in industrial and consumer products, valued for its low surface tension, high spreadability, and chemical inertness. A critical parameter for its use in many applications, particularly those involving elevated temperatures, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of this compound, drawing upon available data for closely related linear siloxanes to infer its performance characteristics. While specific experimental data for this compound is limited in publicly available literature, the behavior of analogous short-chain siloxanes provides a strong basis for understanding its thermal decomposition profile.

Inferred Thermal Stability Profile

The thermal stability of this compound can be reliably inferred from the well-documented thermal behavior of its closest structural analogs: hexamethyldisiloxane (B120664) (MM) and octamethyltrisiloxane (B120667) (MDM). Generally, the thermal stability of linear siloxanes increases with chain length. Given that heptamethyltrisiloxane sits (B43327) between MM and MDM in terms of molecular weight and chain length, its thermal stability is expected to be intermediate to these two compounds.

Table 1: Comparative Thermal Stability Data of Short-Chain Linear Siloxanes

| Compound | Structure | Molecular Weight ( g/mol ) | Onset of Appreciable Decomposition (°C) | Key Findings |

| Hexamethyldisiloxane (MM) | (CH₃)₃Si-O-Si(CH₃)₃ | 162.38 | ~240[1][2] | Stable up to 300°C with an annual degradation rate of less than 3.5%.[3][4] Methane is a key indicator of thermal degradation.[3] |

| This compound | (CH₃)₃Si-O-SiH(CH₃)-O-Si(CH₃)₃ | 222.51 | Estimated: 240-260 | Data inferred from analogs. |

| Octamethyltrisiloxane (MDM) | (CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₃ | 236.53 | ~260[1][2] | Considered to have slightly better thermal stability than MM.[1] |

Mechanisms of Thermal Decomposition

The thermal degradation of linear siloxanes, including this compound, is a complex process involving the cleavage of silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds. The primary decomposition pathways are believed to be initiated by homolytic bond scission at elevated temperatures.

The following diagram illustrates the generalized thermal decomposition pathways for a linear methyl-substituted siloxane.

References

A Deep Dive into the Solubility of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1,3,5,5,5-heptamethyltrisiloxane, a versatile organosilicon compound. Understanding its solubility is crucial for its application in various fields, including pharmaceutical formulations, material science, and as a chemical intermediate.

Core Concept: Solubility and Miscibility

Solubility refers to the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. When two liquids are completely soluble in each other in all proportions, they are termed "miscible." this compound, a non-polar liquid, generally exhibits high miscibility with non-polar and weakly polar organic solvents, following the principle of "like dissolves like." Conversely, it is immiscible with highly polar solvents like water.

Qualitative Solubility of this compound

Based on available data, the solubility of this compound in various organic solvents is summarized below. The term "Miscible" indicates that the two liquids can be mixed in all proportions without phase separation.

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Miscible[1][2][3][4] |

| Ketones | Acetone | Miscible[1][2][3][4] |

| Ethers | Diethyl Ether | Miscible[1][2][3][4] |

| Chlorinated Solvents | Chloroform | Miscible[5][6] |

| Dichloromethane | Miscible[6] | |

| Aromatic Hydrocarbons | Toluene | Miscible[6] |

| Aliphatic Hydrocarbons | n-Hexane | Miscible[6] |

| Polar Protic Solvents | Water | Insoluble[1][2][3][4][7] |

Experimental Protocol: Determination of Liquid-Liquid Miscibility

The following is a generalized protocol for determining the miscibility of a liquid, such as this compound, with various organic solvents. This method relies on visual observation, a common and effective technique for assessing miscibility.[8][9]

Objective: To determine if this compound is miscible with a given organic solvent at various proportions at a controlled temperature.

Materials:

-

This compound (high purity)

-

Test solvents (high purity)

-

Calibrated glass test tubes or vials with stoppers

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or shaker

-

Constant temperature bath

-

Light source for clear observation

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Bring the this compound and the test solvents to the desired experimental temperature (e.g., 25°C) using a constant temperature bath.

-

Initial Screening (1:1 Ratio): a. In a test tube, add a specific volume (e.g., 5 mL) of the test solvent. b. To the same test tube, add an equal volume (5 mL) of this compound. c. Stopper the test tube and vortex or shake vigorously for 1-2 minutes to ensure thorough mixing. d. Allow the mixture to stand for at least 5 minutes. e. Visually inspect the mixture against a light source.

- Miscible: The mixture appears as a single, clear, homogeneous phase.

- Immiscible: Two distinct layers are observed.

- Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Testing at Varying Proportions: To confirm complete miscibility, repeat the procedure with different volume ratios of this compound to the solvent. Suggested ratios include:

-

1:9 (e.g., 1 mL : 9 mL)

-

9:1 (e.g., 9 mL : 1 mL)

-

Other intermediate ratios as needed.

-

-

Data Recording: For each solvent and ratio tested, record the observations (miscible, immiscible, or partially miscible) and the experimental temperature.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

Visualizing Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining miscibility.

Logical Relationship of Solubility

The solubility of a compound is governed by its molecular properties and its interaction with the solvent. The following diagram illustrates the key factors influencing the solubility of this compound.

References

- 1. Can heptamethyltrisiloxane be mixed with other chemicals? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 2. This compound CAS#: 1873-88-7 [m.chemicalbook.com]

- 3. This compound | 1873-88-7 [chemicalbook.com]

- 4. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 5. What are the physical properties of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 6. What solvents can dissolve heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 7. Is heptamethyltrisiloxane soluble in water? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 8. Miscibility - Wikipedia [en.wikipedia.org]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

The Si-H Bond in 1,1,1,3,5,5,5-Heptamethyltrisiloxane: A Technical Guide to its Reactivity

An in-depth exploration of the reactivity of the silicon-hydride bond in 1,1,1,3,5,5,5-heptamethyltrisiloxane, this technical guide is intended for researchers, scientists, and professionals in drug development. It details the key reactions, catalytic systems, and experimental protocols relevant to the functionalization of this versatile siloxane.

Introduction

This compound is a readily available and widely utilized organosilicon compound. Its structure, featuring a reactive silicon-hydride (Si-H) bond, makes it a valuable reagent in a variety of chemical transformations. The Si-H bond's moderate polarity and bond strength allow for its participation in several key reaction types, including hydrosilylation, silylation, dehydrogenative coupling, and oxidation. This guide provides a comprehensive overview of these reactions, with a focus on quantitative data, detailed experimental procedures, and mechanistic insights.

Spectroscopic Properties of the Si-H Bond

The Si-H bond in this compound can be readily identified and characterized using spectroscopic methods.

-

Infrared (IR) Spectroscopy: The Si-H stretching vibration gives rise to a characteristic sharp absorption band in the region of 2100-2200 cm⁻¹.[1] This peak is a reliable diagnostic tool for monitoring the progress of reactions involving the Si-H bond, as its disappearance indicates complete consumption of the starting material.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton attached to the silicon atom typically appears as a multiplet in the region of 4.5-5.0 ppm. The coupling to the adjacent methyl group protons can also be observed.

-

²⁹Si NMR: The silicon atom bearing the hydrogen exhibits a characteristic chemical shift, which is sensitive to its chemical environment.

-

Key Reactions of the Si-H Bond

The reactivity of the Si-H bond in this compound is dominated by its ability to participate in addition reactions across unsaturated bonds and in coupling reactions with various functional groups.

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across a multiple bond, most commonly a carbon-carbon double or triple bond. This reaction is a cornerstone of organosilicon chemistry and is typically catalyzed by transition metal complexes, particularly those of platinum and rhodium.[3][4]

A wide range of catalysts have been employed for the hydrosilylation of various alkenes and alkynes using this compound. The choice of catalyst can influence the reaction's efficiency, regioselectivity (Markovnikov vs. anti-Markovnikov addition), and functional group tolerance.

| Catalyst System | Substrate | Product Yield (%) | TON | TOF (h⁻¹) | Reference |

| Platinum-Graphene Nanoplates (Pt-GNP) | 1-Octene (B94956) | Quantitative | - | 4.8 x 10⁶ | [5] |

| Karstedt's Catalyst | 1-Octene | - | - | 5.2 x 10⁶ | [5] |

| [BMPip]₂[PtCl₆] in ionic liquid | 1-Octene | >95 (after 10 cycles) | >10,000 | - | [6][7] |

| Rhodium complexes in ionic liquids | 1-Octene | ~80 (after 5 cycles) | - | - | [8] |

| Iron carboxylate and isocyanide | Styrene derivatives | High | >10³ | - | [9] |

| Cobalt carboxylate and isocyanide | Alkenes | High | >10³ | - | [9] |

| α-Diimine Nickel Catalysts | 1-Octene | >98 | - | - | [10] |

TON: Turnover Number; TOF: Turnover Frequency

The following is a representative experimental protocol for the hydrosilylation of 1-octene with this compound using a platinum-based catalyst.

Materials:

-

This compound

-

1-Octene

-

Platinum catalyst (e.g., Karstedt's catalyst or a heterogeneous Pt catalyst)

-

Anhydrous toluene (B28343) (or solvent-free)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dried reaction flask under an inert atmosphere, add the platinum catalyst.

-

Add the desired amount of 1-octene to the flask.

-

Stir the mixture for a few minutes at room temperature.

-

Add a slight molar excess of this compound to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor the progress by IR spectroscopy (disappearance of the Si-H peak around 2168 cm⁻¹) or GC analysis.[2][11]

-

Upon completion, the product, 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, can be purified by distillation if necessary.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4][12][13] This catalytic cycle involves the following key steps:

Silylation of Aryl Halides

The Si-H bond in this compound can be used to silylate aryl halides, a reaction that forms a carbon-silicon bond. This transformation is typically catalyzed by transition metal complexes, with palladium, platinum, and rhodium being effective.[3][14] The choice of catalyst can depend on the electronic properties of the aryl halide.[3]

-

Palladium(0) catalysts are often effective for electron-rich aryl iodides.[3]

-

Platinum(0) catalysts can be more suitable for electron-deficient aryl iodides.[3]

-

Rhodium(I) catalysts have shown utility for sterically hindered aryl iodides.[3]

This reaction tolerates a variety of functional groups, including esters, ketones, and nitriles.[3]

The following procedure is a general guide for the silylation of an aryl iodide with this compound.

Materials:

-

Aryl iodide

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., a tertiary amine)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Inert atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl iodide, palladium catalyst, and base in a reaction vessel.

-

Add the anhydrous solvent, followed by this compound.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by GC or TLC.

-

After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography.

Dehydrogenative Coupling

Dehydrogenative coupling involves the reaction of the Si-H bond with a proton-donating species, such as an alcohol or an amine, resulting in the formation of a new Si-X bond (where X = O or N) and the liberation of hydrogen gas.[11][12] This reaction can be catalyzed by a variety of metal complexes, including those of ruthenium and rhodium.[15][16]

While specific examples for this compound are less documented in readily available literature, the general principles apply. The mechanism often involves the activation of the Si-H bond by the metal center.[12]

R'OH + H-SiR₃ → R'O-SiR₃ + H₂

Oxidation

The Si-H bond is susceptible to oxidation, which can lead to the formation of silanols (Si-OH) or siloxanes (Si-O-Si). This process can occur in the presence of various oxidizing agents or even upon exposure to air and moisture, particularly under certain conditions or in the presence of catalysts. The oxidation of the Si-H bond is a fundamental process in silicon chemistry.

Conclusion

The Si-H bond in this compound provides a versatile handle for a range of chemical modifications. Hydrosilylation and silylation reactions are well-established and powerful methods for the formation of Si-C bonds, with a variety of catalytic systems available to tune reactivity and selectivity. While less explored for this specific molecule, dehydrogenative coupling and oxidation represent other important reaction pathways of the Si-H bond. This guide provides a foundational understanding of the reactivity of this important organosilicon building block, offering valuable insights for its application in synthesis and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. graphviz.org [graphviz.org]

- 3. Silylation of Aryl Iodides with this compound Catalyzed by Transition-Metal Complexes [organic-chemistry.org]

- 4. Dehydrogenative coupling of silanes - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes [organic-chemistry.org]

- 9. mespharmacy.org [mespharmacy.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic Asymmetric Dehydrogenative Si-H/N-H Coupling: Synthesis of Silicon-Stereogenic Silazanes [organic-chemistry.org]

- 12. Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Si−H Activation via Dynamic Permutational Isomerism: A Ligand‐Directed Route to Dehydrogenative Coupling | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]

An In-depth Technical Guide to the Intermolecular Forces in 1,1,1,3,5,5,5-Heptamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intermolecular forces governing the physicochemical properties of 1,1,1,3,5,5,5-heptamethyltrisiloxane. A thorough understanding of these forces is critical for its application in diverse fields, including as a volatile carrier fluid in personal care products, an adjuvant in agriculture, and a key intermediate in silicone polymer synthesis.[1]

Molecular Structure and Intermolecular Force Profile

This compound, with the chemical formula C₇H₂₂O₂Si₃, possesses a unique molecular architecture that dictates its bulk properties.[1][2] The molecule consists of a flexible trisiloxane backbone (Si-O-Si) with seven methyl (-CH₃) groups attached to the silicon atoms.

The primary intermolecular forces at play are van der Waals forces, which encompass both London dispersion forces and dipole-dipole interactions.[1] However, the extensive shielding of the polar Si-O backbone by the nonpolar methyl groups significantly minimizes the influence of dipole-dipole interactions.[1] Consequently, the intermolecular force profile is overwhelmingly dominated by weak and transient London dispersion forces.[1] This characteristic is directly responsible for the compound's low viscosity, low surface tension, and high spreadability.[1]

Although the individual Si-O bonds are polar due to the difference in electronegativity between silicon and oxygen, the overall molecule has a low net dipole moment. The flexible nature of the siloxane chain allows for various conformations, which can further average out and reduce the effective molecular dipole.

Hydrogen bonding is absent in this compound as it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine.

Quantitative Data on Physicochemical Properties

The predominance of weak London dispersion forces is reflected in the measured physical properties of this compound. The following table summarizes key quantitative data from various sources. It is important to note the variability in some reported values, which may be attributed to different measurement conditions or sample purities.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 222.5 | g/mol | [2][3] |

| Boiling Point | 142 | °C | [2][4] |

| 165-175 | °C | [5] | |

| Melting Point | < 0 | °C | [2][4] |

| Density | 0.819 (at 25°C) | g/mL | [4] |

| Vapor Pressure | 8.5 (at 25°C) | hPa | [2][4] |

| Surface Tension | 18-20 | mN/m | [5] |

| 20-22 (0.1% aq. conc.) | mN/m | [4] | |

| Viscosity | 20-60 | cSt (at 25°C) | [4] |

| Refractive Index | 1.382 (n20/D) | [4] | |

| Flash Point | 25 - 27.8 | °C | [2][4] |

Experimental Protocols

Boiling Point Determination

The boiling point can be determined using a simple distillation apparatus.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.

-

The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

-

Vapor Pressure Measurement

The vapor pressure can be measured using the isoteniscope method as described in ASTM D2879.

-

Principle: An isoteniscope is used to measure the vapor pressure of a liquid by balancing the pressure of the vapor against a known external pressure.

-

Apparatus: Isoteniscope, vacuum pump, pressure gauge, constant temperature bath.

-

Procedure:

-

The liquid sample is introduced into the isoteniscope.

-

Air is removed from the system by evacuation.

-

The isoteniscope is placed in a constant temperature bath.

-

The external pressure is adjusted until the mercury levels in the U-tube manometer of the isoteniscope are equal, indicating that the vapor pressure of the liquid is equal to the external pressure.

-

The external pressure is read from the pressure gauge. This is repeated at various temperatures to establish a vapor pressure-temperature curve.

-

Surface Tension Measurement

The pendant drop method is a common technique for determining the surface tension of liquids.

-

Principle: The shape of a drop of liquid hanging from a needle is determined by the balance between surface tension and gravity. The surface tension can be calculated from the dimensions of the drop.

-

Apparatus: Syringe with a needle, light source, high-resolution camera, software for drop shape analysis.

-

Procedure:

-

A drop of this compound is formed at the tip of a vertically mounted needle.

-

The drop is illuminated from behind, and an image is captured by the camera.

-

The software analyzes the profile of the drop and fits it to the Young-Laplace equation to calculate the surface tension.

-

Viscosity Measurement

A capillary viscometer can be used to determine the kinematic viscosity of low-viscosity fluids like this compound.

-

Principle: The time it takes for a fixed volume of liquid to flow through a capillary tube under the force of gravity is proportional to its kinematic viscosity.

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

-

Procedure:

-

The viscometer is filled with the sample liquid and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The liquid is drawn up into the upper bulb of the viscometer.

-

The liquid is then allowed to flow down through the capillary tube.

-

The time taken for the liquid meniscus to pass between two marked points on the viscometer is measured accurately.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

References

- 1. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 2. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 3. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

- 4. vernier.com [vernier.com]

- 5. store.astm.org [store.astm.org]

The Pivotal Role of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in Modern Organosilicon Chemistry: A Technical Guide

Introduction: 1,1,1,3,5,5,5-Heptamethyltrisiloxane, a linear siloxane molecule, has emerged as a cornerstone precursor in the field of organosilicon chemistry. Its unique structural attributes, particularly the reactive silicon-hydride (Si-H) bond, render it an invaluable building block for the synthesis of a diverse array of functionalized siloxane-based materials. This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties, synthesis methodologies, and its critical applications as a precursor, with a focus on experimental protocols and quantitative data tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a colorless liquid with a unique combination of properties that make it a versatile reagent in chemical synthesis. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₂₂O₂Si₃ |

| Molecular Weight | 222.50 g/mol |

| CAS Number | 1873-88-7 |

| Appearance | Colorless liquid |

| Density | 0.819 g/mL at 25 °C |

| Boiling Point | 142 °C |

| Refractive Index | n20/D 1.382 |

| Purity | Typically ≥ 97% |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below.

Method 1: From Dichloromethylsilane (B8780727) and Trimethylsilanol (B90980)

This method involves the reaction of dichloromethylsilane with trimethylsilanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

A solution of dichloromethylsilane (20 g, 0.174 mol) in 60 mL of hexane (B92381) is added dropwise to a solution of trimethylsilanol (40 g, 0.45 mol) and pyridine (B92270) (33.2 g, 0.42 mol) in hexane, maintained at a temperature of -30 °C. Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours. The resulting precipitate is removed by filtration. The filtrate is then washed with water and dried over anhydrous sodium sulfate. The final product is purified by atmospheric pressure distillation to yield this compound.[1]

-

Yield: 34%[1]

Method 2: From Polymethylhydrosiloxane (B1170920) and Hexamethyldisiloxane (B120664)

This industrial-scale method utilizes the catalytic rearrangement of a polymethylhydrosiloxane and hexamethyldisiloxane.

Experimental Protocol:

In a suitable reactor, 202 Methyl Hydrogen Polysiloxane Fluid and hexamethyldisiloxane are added in a mass ratio ranging from 1:2 to 1:5. Concentrated sulfuric acid (98%), serving as the catalyst, is then introduced in an amount equivalent to 1/1000th to 10/1000th of the total mass of the siloxane reactants. The mixture is stirred at normal temperature for 4 to 8 hours. After the reaction, the mixture is allowed to settle, and the lower sulfuric acid layer is removed for recycling. The upper product layer is neutralized with a 5% mass concentration of sodium hydrogen carbonate solution until a pH of 7 is reached. The supernatant liquid is then purified by fractional distillation to obtain this compound.

-

Purity: >99%

Applications as a Precursor in Organosilicon Chemistry

The reactivity of the Si-H bond in this compound is the cornerstone of its utility as a precursor in a variety of chemical transformations, most notably in hydrosilylation and silylation reactions.

Hydrosilylation Reactions: Synthesis of Functionalized Siloxanes

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful tool for creating carbon-silicon bonds. This compound is a key reagent in this reaction for the synthesis of specialty surfactants and functional polymers.

Polyether-modified trisiloxanes are widely used as agricultural adjuvants to enhance the efficacy of pesticides and herbicides by promoting their spreading and penetration.

Experimental Protocol:

In a reaction vessel, an allyl-terminated polyalkylene oxide and a platinum(0) catalyst loaded on a nano-aperture material are mixed and heated to a temperature between 80 °C and 120 °C with stirring for 30 to 60 minutes. This compound is then added dropwise to the mixture while maintaining the temperature. After the addition is complete, the reaction is held at the same temperature for an additional 1 to 2 hours. Following the reaction, unreacted starting materials are removed under reduced pressure (-0.08 MPa to -0.09 MPa) at a temperature of 60 °C to 90 °C for 30 to 60 minutes to yield the polyether-modified trisiloxane product.

-

Quantitative Data: The molar ratio of the polyalkylene oxide to this compound is typically in the range of (1 to 1.3):1.

dot

Caption: Synthesis of polyether-modified trisiloxanes.

Characterization of a Polyether-Modified Heptamethyltrisiloxane:

-

FTIR Spectroscopy: The successful hydrosilylation is confirmed by the disappearance of the Si-H stretching vibration (around 2150 cm⁻¹) from the this compound spectrum and the appearance of characteristic Si-O-Si (around 1000-1100 cm⁻¹) and C-O-C (around 1100 cm⁻¹) stretching bands.

This compound is also employed in the hydrosilylation of various alkenes to produce alkylsiloxanes, which have applications as lubricants, hydraulic fluids, and in personal care products.

Experimental Protocol for Hydrosilylation of 1-Octene (B94956):

In a reaction vessel under an inert atmosphere, 1-octene (4 mmol) is mixed with a platinum catalyst (e.g., Pt1@PDMS-PEG, with a molar ratio of 1-octene to Pt of 200,000:1) for 3 minutes at 25 °C. This compound (4.4 mmol) is then added, and the reaction mixture is heated to 50 °C. The progress of the reaction can be monitored by ¹H NMR spectroscopy.

-

Quantitative Data: High yields of up to 99% can be achieved in the hydrosilylation of terminal alkenes with this compound.[2] The reaction typically exhibits high anti-Markovnikov selectivity.[2]

Spectroscopic Data for 3-octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane:

-

¹H NMR (CDCl₃): The ¹H NMR spectrum will show characteristic signals for the octyl group protons, along with the methyl protons of the trisiloxane backbone.

-

¹³C NMR (CDCl₃): The ¹³C NMR spectrum will display distinct resonances for each carbon atom in the octyl chain and the methyl groups attached to the silicon atoms.

-

²⁹Si NMR (CDCl₃): The ²⁹Si NMR spectrum provides valuable information about the silicon environments in the molecule.

Silylation of Aryl Halides

This compound serves as a silylating agent for aryl halides in the presence of transition-metal catalysts, providing a convenient route to arylsiloxanes. These products are important intermediates in organic synthesis, particularly in cross-coupling reactions.

Experimental Protocol for Silylation of Aryl Iodides:

A mixture of an aryl iodide, this compound, a transition-metal catalyst (e.g., Pd(0), Pt(0), or Rh(I) complexes), and a suitable solvent are heated under an inert atmosphere. The choice of catalyst is crucial and depends on the electronic nature of the aryl iodide.[2]

-

Catalyst Selection and Substrate Scope:

-

Functional Group Tolerance: This method is tolerant of a variety of functional groups, including esters, ketones, cyano, and nitro groups.[2]

dot

Caption: Catalyst selection for aryl iodide silylation.

Conclusion

This compound is a versatile and indispensable precursor in organosilicon chemistry. Its well-defined reactivity, coupled with established synthetic protocols, provides access to a wide range of high-value organosilicon compounds. The detailed experimental methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel siloxane-based materials. Further research into new catalytic systems and the expansion of its applications in areas such as drug delivery and advanced materials will undoubtedly continue to underscore the importance of this foundational organosilicon precursor.

References

- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silylation of Aryl Iodides with this compound Catalyzed by Transition-Metal Complexes [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Hydrosilylation Reactions Using 1,1,1,3,5,5,5-Heptamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the use of 1,1,1,3,5,5,5-heptamethyltrisiloxane in hydrosilylation reactions. This versatile silicon hydride is a key reagent for the formation of silicon-carbon bonds, a fundamental transformation in the synthesis of organosilicon compounds with broad applications in materials science and pharmaceuticals.

Introduction to Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of functionalized siloxanes and silanes. The reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being the most prevalent. The general transformation can be represented as follows:

R₃Si-H + H₂C=CHR' → R₃Si-CH₂CH₂R'

This compound is a readily available and widely used hydrosiloxane due to its stability and reactivity. This document outlines protocols for its application in the hydrosilylation of various substrates, including terminal alkenes like 1-octene (B94956) and functionalized alkenes such as allyl glycidyl (B131873) ether, as well as alkynes.

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][2] This catalytic cycle involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst.

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocols

The following are detailed protocols for the hydrosilylation of representative substrates using this compound.

General Experimental Workflow

A typical experimental setup for a hydrosilylation reaction involves the careful mixing of the alkene, the hydrosiloxane, and the catalyst in a suitable solvent under an inert atmosphere. The reaction progress is often monitored by techniques such as NMR or IR spectroscopy to observe the disappearance of the Si-H bond.

Caption: A general workflow for a hydrosilylation experiment.

Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene

This protocol describes the hydrosilylation of 1-octene with this compound using a platinum-based catalyst.

Materials:

-

1-Octene

-

This compound

-

Platinum catalyst (e.g., Karstedt's catalyst, Pt(0) complex solution)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Internal standard for analysis (e.g., N,N-dimethylaniline)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the platinum catalyst solution.

-

Add 1-octene to the flask and stir for a few minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by taking aliquots at regular intervals.

-

For analysis, quench the aliquot with a solution of an internal standard.

-

Analyze the reaction mixture by ¹H NMR spectroscopy to determine the conversion of 1-octene.[3] The disappearance of the Si-H proton signal (around 4.7 ppm) and the appearance of new signals corresponding to the product are indicative of the reaction's progress.

-

Upon completion, the product can be purified by vacuum distillation if necessary.

Protocol 2: Rhodium-Catalyzed Hydrosilylation of an Alkyne

This protocol details the hydrosilylation of a terminal alkyne (e.g., 1-octyne) with this compound using a rhodium catalyst.[4]

Materials:

-

This compound

-

Rhodium catalyst (e.g., a rhodium complex with phosphine (B1218219) ligands)

-

n-Decane (as an internal standard)

-

Glass reaction vessel with a condenser and magnetic stirrer

Procedure:

-

In a glass reaction vessel, place the rhodium catalyst (e.g., 2 x 10⁻³ mol).[4]

-

Add 1-octyne (1 mmol), this compound (1.3 mmol), and n-decane (0.5 mmol) as an internal standard.[4]

-

Heat the reaction mixture to 90 °C with vigorous stirring under an air atmosphere for 1 hour.[4]

-

The reaction progress and product distribution (α, β(E), and β(Z) isomers) can be analyzed by gas chromatography (GC) or NMR spectroscopy.

-

If the catalyst is insoluble, it can be recovered by filtration for reuse.[4]

Data Presentation: Comparative Performance of Catalysts

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the hydrosilylation reaction. The following tables summarize quantitative data from various studies.

Table 1: Hydrosilylation of 1-Octene with this compound

| Catalyst | Catalyst Loading | Substrate Ratio (Alkene:Silane) | Temperature (°C) | Time | Conversion (%) | Reference |

| Pt1@PDMS-PEG | 1:200,000 (Pt:1-octene) | 1:1.1 | 50 | 1 min | ~100 | [3] |

| Nickel α-diimine | 1 mol % | 1:1 (neat) | 23 | - | >98 | [5] |

| Anionic Platinum Complexes | - | - | - | - | High yields | [6] |

Table 2: Hydrosilylation of Alkynes with this compound

| Substrate | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Major Isomer | Reference |

| 1-Heptyne | Rhodium-phosphine complex | 0.2 mol % | 90 | 1 | >99 | β(Z) (96%) | [4] |

| 1-Octyne | Rhodium-phosphine complex | 0.2 mol % | 90 | 1 | >99 | β(Z) (95%) | [4] |

| Phenylacetylene | Rhodium-phosphine complex | 0.2 mol % | 90 | 1 | >99 | β(Z) (89%) | [4] |

Catalyst Selection and Substrate Scope

The selection of the catalyst is crucial for achieving high yields and desired selectivity.

Caption: Logical relationships in catalyst selection for hydrosilylation.

-

Platinum catalysts , such as Karstedt's catalyst, are highly active for the hydrosilylation of a wide range of alkenes and are often the catalysts of choice for industrial applications.[7] They generally exhibit high anti-Markovnikov selectivity.[8]

-

Rhodium catalysts can offer excellent control over regioselectivity and stereoselectivity, particularly in the hydrosilylation of alkynes, often favoring the formation of the β(Z) isomer.[4]

-

Other transition metals , like nickel and cobalt, are being explored as more earth-abundant and cost-effective alternatives to platinum and rhodium.[5][9]

The reaction is compatible with a variety of functional groups, although the specific tolerance can depend on the chosen catalyst.[8]

Conclusion

The hydrosilylation of unsaturated compounds with this compound is a powerful and versatile method for the synthesis of organosilicon compounds. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can achieve high yields and selectivities for a broad range of substrates. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in synthetic chemistry, materials science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Verification Required - Princeton University Library [oar.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Platinum-Catalyzed Hydrosilylation with 1,1,1,3,5,5,5-Heptamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting platinum-catalyzed hydrosilylation reactions using 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS). This versatile reaction is a cornerstone of organosilicon chemistry, with significant applications in polymer science, materials science, and the synthesis of functionalized molecules relevant to drug development.

Introduction

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. The reaction is most commonly facilitated by a transition metal catalyst, with platinum-based catalysts being particularly effective and widely used in industrial and academic settings. This compound is a readily available and frequently used hydrosilylating agent.

The reaction typically proceeds with high efficiency and selectivity, offering a reliable method for the formation of stable silicon-carbon bonds. Common platinum catalysts for this transformation include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), the latter being favored for its high activity and solubility in organic and silicone-based media.[1][2]

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

-

Oxidative Addition: The Si-H bond of this compound adds to the platinum(0) catalyst center, forming a platinum(II)-hydrido-silyl intermediate.

-

Olefin/Alkyne Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated alkene or alkyne inserts into the platinum-hydride bond. This step determines the regioselectivity of the addition (anti-Markovnikov vs. Markovnikov).

-

Reductive Elimination: The final product, an alkyl- or vinylsiloxane, is eliminated from the platinum center, regenerating the active platinum(0) catalyst for the next cycle.

Quantitative Data Summary

The following tables summarize representative quantitative data for the platinum-catalyzed hydrosilylation of various unsaturated substrates with this compound.

Table 1: Hydrosilylation of 1-Octene (B94956)

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity | Reference |

| Karstedt's Catalyst | 0.00125 | 40 | 0.5 | Quantitative | High for the desired isomer | [3] |

| Pt-GNP | 0.00125 | 40 | 0.5 | Quantitative | High for the desired isomer | [3] |

| Anionic Platinum Complexes | - | - | - | High yields over 10 cycles | - | [4] |

Table 2: Hydrosilylation of Allyl Glycidyl (B131873) Ether

| Catalyst | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Notes | Reference |

| Platinum on Activated Carbon | - | Optimal conditions | - | up to 97.4 | Product: 3-glycidoxypropyltrimethoxysilane | [5] |

| Platinum complexes with imidazolium-substituted phosphine (B1218219) | - | - | - | High yields over 10 cycles | Recyclable catalyst | [6] |

Table 3: Hydrosilylation of Alkynes

| Alkyne | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (β(Z):β(E):α) | Reference |

| Phenylacetylene (B144264) | Platinum complexes with Buchwald ligands | - | - | - | up to 98 | Improved selectivity over Karstedt's | [7] |

| Aliphatic Alkynes | Rhodium complexes with imidazolium-substituted phosphine | - | - | - | High | Predominantly β(Z) isomer | [8] |

Experimental Protocols

The following are detailed methodologies for key hydrosilylation reactions with this compound.

General Experimental Workflow

Protocol for Hydrosilylation of a Terminal Alkene (e.g., 1-Octene)

Materials:

-

1-Octene

-

This compound (HMTS)

-

Karstedt's catalyst (solution in xylene, e.g., 2% Pt)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Under an inert atmosphere, add 1-octene (1.0 eq) and anhydrous toluene to a dry round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Heat the solution to the desired reaction temperature (e.g., 40-80 °C).

-

Add Karstedt's catalyst solution (typically 10-100 ppm Pt relative to the reactants).

-

Slowly add this compound (1.0-1.2 eq) to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

-

Stir the reaction mixture at the set temperature and monitor the progress of the reaction by analyzing aliquots using Gas Chromatography (GC) or ¹H NMR spectroscopy (disappearance of the Si-H proton signal around 4.7 ppm).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation to remove any unreacted starting materials and catalyst residues.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Hydrosilylation of a Functionalized Alkene (e.g., Allyl Glycidyl Ether)

Materials:

-

Allyl glycidyl ether

-

This compound (HMTS)

-

Platinum-based catalyst (e.g., Karstedt's catalyst or a supported platinum catalyst)

-

Anhydrous solvent (e.g., toluene or THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

Follow the general procedure outlined in section 4.2, using allyl glycidyl ether as the unsaturated substrate.

-

The reaction temperature may need to be optimized depending on the catalyst used, typically in the range of 25-100 °C.

-

Due to the presence of the epoxide functional group, it is important to use a catalyst and reaction conditions that are chemoselective and do not promote side reactions with the epoxide ring.

-

Monitor the reaction for the complete consumption of the starting materials.

-